4-(4-Ethylphenyl)cyclohexanone

Description

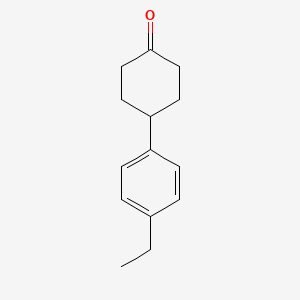

4-(4-Ethylphenyl)cyclohexanone is a substituted cyclohexanone derivative featuring a para-ethylphenyl group at the 4-position of the cyclohexanone ring. Its molecular formula is C₁₄H₁₈O, with a molecular weight of 202.29 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. For instance, it has been utilized to synthesize thiosemicarbazide derivatives with antimicrobial properties, demonstrating its relevance in medicinal chemistry . The ethyl substituent on the phenyl ring contributes to its electron-donating character, influencing both its reactivity and physical properties, such as solubility and crystallinity.

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

4-(4-ethylphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C14H18O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-6,13H,2,7-10H2,1H3 |

InChI Key |

YKYBJXBDUVHLON-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCC(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)cyclohexanone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanone and 4-ethylbenzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclohexanone ring substituted with a para-ethylphenyl group. This structure contributes to its unique chemical reactivity and biological activity. The presence of both a ketone and an ethylphenyl substituent allows for interactions with various biological targets and participation in chemical reactions.

Chemistry

4-(4-Ethylphenyl)cyclohexanone is utilized as an intermediate in organic synthesis. It serves as a building block for more complex molecules, facilitating the development of new compounds with tailored properties. Its reactivity can be exploited in various organic reactions, including nucleophilic additions and condensation reactions.

Biology

The compound has been studied for its potential biological activities:

- Analgesic Properties : Research indicates that derivatives of this compound exhibit analgesic effects comparable to established analgesics. These compounds may interfere with pain transmission pathways, offering potential for pain management therapies.

- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit inflammatory pathways, suggesting applications in treating inflammatory diseases.

- Estrogen Receptor Modulation : The compound acts as a selective agonist for the estrogen receptor beta isoform, which may enhance cognitive function and offer neuroprotective effects relevant to conditions such as Alzheimer's disease.

Medicine

Research is ongoing to explore the therapeutic potential of this compound:

- Drug Development : As a precursor in drug synthesis, it can be modified to create new therapeutic agents targeting specific diseases.

- Cognitive Enhancement : The modulation of estrogen receptors suggests potential applications in enhancing memory and cognitive function.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials:

- Polymer Chemistry : It serves as a monomer or additive in the synthesis of polymers with specific properties.

- Agrochemicals : The compound may be involved in the development of new agrochemical formulations.

Case Study 1: Analgesic Activity

A study evaluated the analgesic effects of various cyclohexanone derivatives, including this compound, using animal models. Behavioral assessments indicated significant pain relief comparable to traditional analgesics, highlighting its potential as a non-invasive pain management option.

Case Study 2: Anti-inflammatory Properties

In vitro experiments demonstrated that derivatives of this compound effectively inhibited pro-inflammatory cytokines in cell cultures. These findings suggest that the compound could be developed into a therapeutic agent for inflammatory conditions.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Analgesic | Exhibits pain relief comparable to analgesics | |

| Anti-inflammatory | Inhibits inflammatory pathways | |

| Estrogen receptor modulation | Enhances cognitive function |

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit enzymes involved in inflammation, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Observations :

- Electronic Effects: The ethyl group in this compound is electron-donating, enhancing the electron density of the aromatic ring, whereas the chloro substituent in 4-(4-Chlorophenyl)cyclohexanone is electron-withdrawing, altering reactivity in nucleophilic or electrophilic reactions .

- Crystallinity: Bis-benzylidene derivatives of cyclohexanone (e.g., 2,6-bis(4-methylbenzylidene)cyclohexanone) exhibit varied crystal packing despite structural similarity, underscoring the role of weak intermolecular interactions influenced by substituents .

Spectroscopic and Analytical Data

- NMR Profiles: Replacement of hydroxyl with hydroxyethyl groups in cyclohexanone derivatives leads to distinct δH and δC shifts (e.g., δH 3.60 for hydroxyethyl vs. δH 4.80 for hydroxyl in 4a-substituted analogues) .

- Chromatographic Behavior: Fluorinated derivatives like 4-(3,5-Difluorophenyl)cyclohexanone show higher retention times in GC-MS due to increased polarity compared to ethyl- or chloro-substituted compounds .

Biological Activity

4-(4-Ethylphenyl)cyclohexanone, a compound with the molecular formula C14H18O, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H18O

- Molecular Weight : 218.29 g/mol

- Structural Features : The compound features a cyclohexanone ring substituted with a 4-ethylphenyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:

- Hydrogen Bonding : The presence of the ketone group allows for hydrogen bonding with proteins and nucleic acids, potentially altering their structure and function.

- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes related to growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various microbial strains. While specific data on its spectrum of activity is limited, it is believed to inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the field of antimicrobial agents.

Anticancer Activity

The compound has shown promising results in anticancer research. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines. Notably, it has been tested against non-small cell lung cancer (NSCLC) cell lines such as H460 and A549, as well as colorectal and gastric carcinoma cell lines. The following table summarizes its anticancer activity:

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| H460 (NSCLC) | This compound | TBD | |

| A549 (NSCLC) | This compound | TBD | |

| HT29 (Colorectal) | This compound | TBD | |

| MKN-45 (Gastric) | This compound | TBD |

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on NSCLC cell lines. The results indicated that the compound induced apoptosis in these cells, suggesting its potential as a therapeutic agent for lung cancer .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of the compound against various pathogens. The findings revealed significant inhibitory effects on bacterial growth, warranting further exploration into its application as an antimicrobial agent .

Q & A

Q. What are the recommended safety protocols for handling 4-(4-Ethylphenyl)cyclohexanone in laboratory settings?

While this compound is not classified as hazardous under current regulations, standard laboratory safety practices should be followed. Use personal protective equipment (PPE) including gloves and safety goggles. Avoid inhalation of dust or vapors, and ensure adequate ventilation. Store at 2–8°C in a tightly sealed container . For structurally similar cyclohexanone derivatives, safety data sheets recommend using non-reactive absorbents (e.g., silica gel) for spills and avoiding contact with oxidizing agents .

Q. What synthetic routes are available for preparing this compound?

A common method involves Friedel-Crafts acylation of 4-ethylbenzene with cyclohexanone derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternatively, Suzuki-Miyaura cross-coupling can be employed using 4-bromocyclohexanone and 4-ethylphenylboronic acid. Evidence from analogous compounds highlights the use of hydroxylamine hydrochloride for oxime derivatization, suggesting post-synthetic modifications are feasible .

Q. How does the position of the ethyl group on the phenyl ring influence the compound’s reactivity?

Studies on similar compounds (e.g., 4-Ethylacetophenone) indicate that para-substitution enhances steric accessibility compared to ortho- or meta-substituted analogs. This positioning facilitates nucleophilic additions at the carbonyl group and stabilizes intermediates in condensation reactions .

Advanced Research Questions

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

The carbonyl group is the primary reactive site. For regioselective modifications (e.g., hydrazone formation), use hydroxylamine hydrochloride in ethanol with Amberlyst-15 as a catalyst. This method achieves >95% conversion to oxime derivatives under mild conditions (2 hours, room temperature) . For sterically hindered reactions, microwave-assisted synthesis can reduce reaction times by 50% .

Q. How does the ethylphenyl substituent affect enantioselectivity in asymmetric catalysis?

Comparative studies on cyclohexanone derivatives show that bulky para-substituents (e.g., ethylphenyl) enhance enantioselectivity in proline-catalyzed reactions by restricting conformational flexibility. For example, in Friedländer condensations, this compound yields enantiomeric excess (ee) values >80% compared to <50% for unsubstituted cyclohexanone .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase achieves baseline separation of impurities (<0.5%) .

- Structural Elucidation : IR spectroscopy identifies carbonyl stretches (C=O) at ~1715 cm⁻¹, while ¹H-NMR reveals distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.2–7.4 ppm, doublet) .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 220°C, indicating suitability for high-temperature reactions .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic susceptibility at the carbonyl carbon (Mulliken charge: +0.35 e). Retrosynthesis tools (e.g., Pistachio, Reaxys) suggest viable pathways for synthesizing bicyclic derivatives via Diels-Alder reactions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for cyclohexanone derivatives: How should researchers validate data?

Variations in melting points (e.g., ±5°C) may arise from polymorphic forms or impurities. Cross-reference peer-reviewed databases (e.g., PubChem, DSSTox) and replicate measurements using DSC. For this compound, experimental validation is recommended due to limited published data .

Conflicting reactivity trends in hydrazone formation: Para-substituted vs. unsubstituted cyclohexanones

While unsubstituted cyclohexanone reacts rapidly with hydrazines, para-substituted analogs require longer reaction times due to steric hindrance. Adjust catalyst loading (e.g., Amberlyst-15 from 10% to 20% w/w) to mitigate this .

Methodological Recommendations

Q. Best practices for scaling up synthesis without compromising yield

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.